REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Br:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:17]O>>[CH3:17][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([NH2:1])[CH:3]=[CH:4][C:5]=1[Br:11]
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Name
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|
Quantity
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10.8 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C(=O)O)C1)Br
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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2 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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ADDITION
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Details
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It was poured
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Type
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CUSTOM
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Details
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over crushed ice
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Type
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EXTRACTION
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Details
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The organic product was extracted
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with water, 10% aqueous NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (anhydrous Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |